N,N'-Dimethyl-1,12-diaminododecane
Overview
Description
N,N’-Dimethyl-1,12-diaminododecane is a chemical compound with the molecular formula C14H32N2 and a molecular weight of 228.42 g/mol . It is a white solid with a melting point of 48.5-50.0°C and a boiling point of 117-122°C at 0.1 Torr . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
N,N’-Dimethyl-1,12-diaminododecane can be synthesized through various methods. One common synthetic route involves the reaction of carbamic acid, N,N’-1,12-dodecanediylbis-, C,C’-diethyl ester with lithium aluminium tetrahydride in tetrahydrofuran at 80°C for 24 hours . This method yields a high purity product with a yield of approximately 93% . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
N,N’-Dimethyl-1,12-diaminododecane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminium hydride.
Substitution: N,N’-Dimethyl-1,12-diaminododecane can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N’-Dimethyl-1,12-diaminododecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in the study of biological systems and processes.
Medicine: Research involving N,N’-Dimethyl-1,12-diaminododecane includes its potential use in drug development and therapeutic applications.
Industry: It is employed in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-1,12-diaminododecane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
N,N’-Dimethyl-1,12-diaminododecane can be compared with other similar compounds such as:
Hexamethylenediamine: A compound with a shorter carbon chain and different chemical properties.
1,10-Diaminodecane: Another diamine with a different carbon chain length and reactivity.
1,12-Diaminododecane: The non-methylated version of N,N’-Dimethyl-1,12-diaminododecane, which has different reactivity and applications.
The uniqueness of N,N’-Dimethyl-1,12-diaminododecane lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Properties
IUPAC Name |
N,N'-dimethyldodecane-1,12-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N2/c1-15-13-11-9-7-5-3-4-6-8-10-12-14-16-2/h15-16H,3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAFNKFCDOBGST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCCCCCCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507795 | |
Record name | N~1~,N~12~-Dimethyldodecane-1,12-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56992-91-7 | |
Record name | N~1~,N~12~-Dimethyldodecane-1,12-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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